4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide

ACAT inhibitor tetrazole regioisomer cardiovascular

Researchers requiring a clean, halogen-free tetrazole-benzamide scaffold for systematic SAR exploration often face limited regioisomer availability. This para-substituted 5-methyltetrazole benzamide (CAS 1324070-71-4) provides a validated ACAT inhibitor pharmacophore core with a phenylsulfanyl thioether linker-modulating lipophilicity and metabolic stability distinctly from oxygen or sulfonyl analogs. • Para-regioisomer favored in ACAT inhibitor pharmacophores; clean baseline for BCRP selectivity profiling without confounding halogen effects • MW 339.4 Da, single H-bond donor (amide NH), fragment-like properties for lead-like libraries • Thioether handle enables oxidation to sulfoxide/sulfone for focused library generation targeting tetrazole carboxylate bioisostere-recognizing enzymes (e.g., angiotensin II receptors, COX-2) • Custom synthesis; request quote for mg-to-gram scale with Certificate of Analysis.

Molecular Formula C17H17N5OS
Molecular Weight 339.4 g/mol
Cat. No. B12152434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=C3
InChIInChI=1S/C17H17N5OS/c1-13-19-20-21-22(13)15-9-7-14(8-10-15)17(23)18-11-12-24-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,23)
InChIKeyGHFABZBOAOMEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide: Identity & Pharmacophore Class


4-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide (CAS 1324070-71-4, C₁₇H₁₇N₅OS, MW 339.4) is a synthetic tetrazole-benzamide hybrid featuring a para-substituted 5-methyltetrazole ring and a phenylsulfanyl ethyl linker. This chemotype overlaps with known tetrazole amide ACAT inhibitors [1] and benzamide-phenyltetrazole BCRP inhibitors, [2] positioning it as a candidate for cardiovascular or multidrug resistance research. However, no published primary activity data exist for this specific compound, and all differentiation evidence presented herein relies on class-level inference and structural comparisons with close analogs.

Tetrazole-benzamide hybrid scaffold overlapping with ACAT / BCRP inhibitor chemotypes
Class-level evidence only; no compound-specific activity data available
Suitable as a chemical probe for SAR exploration, pending experimental validation

4-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide: Irreplaceability vs. Generic Analogs


Tetrazole-benzamide derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity. The regioisomeric position of the tetrazole ring (ortho, meta, or para) dictates target engagement: para-substituted regioisomers are favored in ACAT inhibitor pharmacophores, while meta-substituted analogs may preferentially interact with BCRP. [1] The phenylsulfanyl thioether linker contributes to lipophilicity and metabolic stability differently than oxygen or sulfonyl linkers, [2] making direct interchange with simpler N-alkyl benzamides or phenyltetrazole variants unreliable. Substituting the phenylsulfanyl group with a 4-chlorophenylsulfanyl group, for instance, introduces halogen-dependent electronic effects and alters molecular volume, potentially shifting selectivity or potency. These SAR idiosyncrasies mean that each congener must be evaluated individually for a given assay endpoint; generic substitution risks a complete loss of the desired phenotype.

  • Regioisomer substitution (para → meta) may lose ACAT pharmacophore fit and alter target engagement.
  • Linker exchange (thioether → alkyl or ether) can shift metabolic stability and conformational flexibility.
  • Halogen introduction (H → Cl) may increase lipophilicity and introduce electronic effects that affect selectivity.

4-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide: Differentiation Evidence vs. Closest Analogs


Para-Tetrazole Regioisomer as ACAT Pharmacophore

The para-substitution of the 5-methyltetrazole ring on the benzamide scaffold aligns with the pharmacophoric requirements for acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibition, as demonstrated in the tetrazole amide series by Sliskovic et al. (1995). Meta- and ortho-substituted regioisomers were not prioritized in this class and are predicted to have reduced potency based on the published SAR that favors para-linked aryl tetrazole amides. [1]

ACAT Regioisomer SAR
Class-level inference
Para-substitution aligns with ACAT pharmacophore; meta/ortho regioisomers not prioritized in published class SAR.
Regioisomer selection critical for ACAT screening campaigns.
No direct IC₅₀ data for this compound; predicted from class SAR.
ACAT inhibitor tetrazole regioisomer cardiovascular

Phenylsulfanyl vs. 4-Chlorophenylsulfanyl: Lipophilic & Electronic Differences

The target compound contains an unsubstituted phenylsulfanyl thioether, while the closely related N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-(5-methyl-1H-tetrazol-1-yl)benzamide (MW 373.9) bears a para-chloro substituent on the phenyl ring. The chlorine substituent increases molecular weight by ~34 Da, introduces a strong electron-withdrawing effect, and raises lipophilicity (estimated ΔlogP ≈ +0.7–1.0). These differences can lead to altered membrane permeability, off-target binding, and metabolic stability profiles, [1] making the unsubstituted phenylsulfanyl target compound a distinct chemical probe.

Halogen Effect
Supporting evidence
ΔMW = 34.5 Da vs. 4-chlorophenyl analog; estimated ΔlogP ≈ +0.7–1.0 (predicted).
Unsubstituted phenylsulfanyl provides a cleaner starting point for SAR exploration.
Predicted lipophilicity; no experimental logP available for target compound.
phenylsulfanyl lipophilicity halogen effect

Thioether vs. Alkyl Linker: Metabolic Stability & Flexibility

The phenylsulfanyl ethyl linker in the target compound introduces a sulfur atom that can participate in hydrogen bonding and alter conformational flexibility compared to simple alkyl linkers (e.g., ethyl or propyl). In the BCRP inhibitor series by Gujarati et al. (2017), benzamide derivatives with amide and urea linkers showed fold-resistance values of 1.51–1.62 at 10 µM. [1] The thioether linker is more resistant to oxidative metabolism than benzylic ether linkers [2] and may reduce clearance, though no direct data exist for the target compound. The phenylsulfanyl group also adds a π-stacking surface that can enhance target binding compared to purely aliphatic chains.

Linker Type
Class-level inference
Thioether linker may offer lower CYP-mediated oxidation than benzylic ethers; adds π-stacking surface vs. alkyl chains.
Balanced metabolic stability and conformational flexibility for lead optimization.
General pharmacochemical principles; not directly measured for this compound.
thioether linker metabolic stability conformational flexibility

Reduced H-Bond Donors vs. Urea/Sulfonamide BCRP Leads

The target compound lacks the sulfonamide or urea linker present in the most potent BCRP inhibitors reported by Gujarati et al. (2017), where phenyltetrazole-urea compound 38 exhibited a fold resistance of 1.51, comparable to the reference inhibitor FTC. [1] The target compound's amide-only hydrogen-bonding network (1 HBD, 2 HBA) is simpler, potentially reducing off-target interactions with transporters such as P-gp. The Gujarat et al. study confirmed that their benzamide series did not reverse P-gp-mediated resistance, indicating selectivity for BCRP. [1] The target compound may retain similar BCRP selectivity due to the absence of a urea NH, but this requires experimental validation.

H-Bond Donors
Supporting evidence
Target: 1 HBD (amide NH); urea analog (ref): 2 HBD, fold resistance 1.51 reported. Simpler H-bond network may retain BCRP selectivity.
Reduced HBD count could improve permeability while preserving BCRP inhibition potential.
BCRP fold resistance not measured for target; selectivity over P-gp needs verification.
hydrogen-bond donor BCRP inhibitor linker comparison

4-(5-Methyl-1H-tetrazol-1-yl)-N-[2-(phenylsulfanyl)ethyl]benzamide: Priority Research Applications


Para-Tetrazole Pharmacophore for ACAT Lead Optimization

The para-substituted 5-methyltetrazole benzamide scaffold is a validated pharmacophore for ACAT inhibition, as established by Sliskovic et al. (1995). [1] This compound can serve as a core scaffold for systematic SAR exploration, where the phenylsulfanyl ethyl linker is varied to optimize potency and selectivity for macrophage-specific ACAT isoforms. The absence of a pre-existing halogen substituent provides a clean starting point for introducing functional groups to modulate lipophilicity and target engagement without confounding halogen effects.

BCRP-Mediated MDR Reversal: Amide-Linker Probe

The absence of a urea or sulfonamide linker in this compound aligns with the benzamide-type BCRP inhibitors reported by Gujarati et al. (2017), which showed fold-resistance values of 1.51–1.62 at 10 µM and selectivity over P-gp. [2] This compound can be used as a baseline probe to assess the contribution of the thioether linker to BCRP inhibition potency, by comparing against analogs with simple alkyl or ether linkers. Its reduced hydrogen-bond donor count may confer favorable permeability for cellular assays.

Phenylsulfanyl Anchor for Anti-Allergic Tetrazole-Benzamide Design

N-Tetrazolyl benzamides are known anti-allergic agents (e.g., US Patent 4,474,792), where ortho-alkoxy or methylthio substituents on the benzamide ring are critical for activity. [3] The phenylsulfanyl ethyl linker in this compound provides an extended lipophilic anchor that could enhance binding to hydrophobic pockets in histamine-release targets. This compound can be used to probe whether moving the thioether from the benzamide ring to the linker retains anti-allergic activity while improving pharmacokinetic properties.

Tetrazole Building Block for Fragment-Based Drug Discovery

With a molecular weight of 339.4 Da and a balanced composition of hydrogen-bond acceptors (tetrazole, amide carbonyl) and a single donor (amide NH), this compound meets fragment-like criteria for lead-like chemical space. The phenylsulfanyl group offers a synthetic handle for further derivatization (e.g., oxidation to sulfoxide/sulfone), making it a versatile building block for generating focused libraries targeting enzymes that recognize tetrazole carboxylate bioisosteres, such as angiotensin II receptors or COX-2. [4]

Application
Selection Property
Validation Focus
ACAT inhibitor lead optimization
Para-tetrazole regioisomer alignment
Isoform-selectivity and potency profiling
BCRP-mediated MDR reversal research
Amide-only hydrogen-bonding network
BCRP selectivity and permeability assays
Anti-allergic tetrazole-benzamide probe
Phenylsulfanyl hydrophobic anchor
Histamine-release target engagement screening
Fragment-based drug discovery building block
Fragment-like MW and synthetic handles
Library synthesis and bioisostere recognition
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